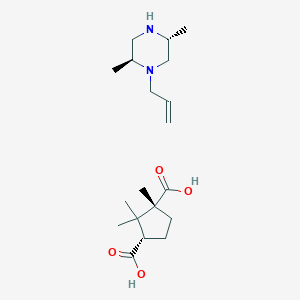

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt

Description

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt (CAS 186094-00-8) is a chiral heterocyclic compound widely utilized as a key intermediate in synthesizing δ-opioid receptor ligands such as SNC 80 and BW373U86 . Its stereochemistry (2S,5R) is critical for biological activity, as confirmed by X-ray crystallography of the camphoric acid salt . The compound is synthesized via enantioconvergent methods, enabling large-scale production (up to 100 g) without chromatography . Camphoric acid acts as a resolving agent, ensuring high optical purity (>99%) by selectively crystallizing the desired enantiomer . This salt form enhances stability and facilitates isolation, making it indispensable in opioid research .

Properties

IUPAC Name |

(2S,5R)-2,5-dimethyl-1-prop-2-enylpiperazine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4.C9H18N2/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;1-4-5-11-7-8(2)10-6-9(11)3/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);4,8-10H,1,5-7H2,2-3H3/t6-,10+;8-,9+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUKCWXJAQLUCN-SLZMFKEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC=C)C.CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1CC=C)C.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475894 | |

| Record name | (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186094-00-8 | |

| Record name | 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R,3S)-, compd. with (2S,5R)-2,5-dimethyl-1-(2-propen-1-yl)piperazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186094-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of trans-2,5-Dimethylpiperazine

Racemic 1-allyl-2,5-dimethylpiperazine is synthesized via alkylation of trans-2,5-dimethylpiperazine (VIII) with allyl bromide. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere. A molar ratio of 1:1.1 (piperazine:allyl bromide) ensures complete conversion, with triethylamine added to scavenge hydrogen bromide. The mixture is stirred at 25–40°C for 12–24 hours, yielding a racemic N-allylpiperazine as a viscous oil.

Reaction Conditions Table

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| trans-2,5-Dimethylpiperazine | 1.0 equiv | THF/DCM | 25–40°C | 12–24h |

| Allyl bromide | 1.1 equiv | – | – | – |

| Triethylamine | 2.2 equiv | – | – | – |

The crude product is purified via vacuum distillation or flash chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials.

Enantiomeric Resolution Using (+)-Camphoric Acid

The racemic piperazine is resolved into its enantiomers via diastereomeric salt formation with chiral (+)-camphoric acid.

Diastereomeric Salt Formation

Racemic 1-allyl-2,5-dimethylpiperazine is combined with (+)-camphoric acid in a 1:1 molar ratio in a polar aprotic solvent (e.g., ethanol or acetone). The mixture is heated to 60–80°C until dissolution, then slowly cooled to 4°C to induce crystallization. The (+)-(2S,5R)-enantiomer preferentially forms a crystalline salt with (+)-camphoric acid due to stereochemical complementarity, while the (−)-(2R,5S)-enantiomer remains in solution.

Resolution Parameters Table

| Parameter | Value |

|---|---|

| Resolving agent | (+)-Camphoric acid |

| Solvent | Ethanol |

| Temperature gradient | 80°C → 4°C |

| Molar ratio (base:acid) | 1:1 |

| Yield | 40–60% (theoretical) |

The crystals are filtered, washed with cold solvent, and dried under vacuum to isolate the (+)-(2S,5R)-1-allyl-2,5-dimethylpiperazine-(+)-camphorate salt.

Mechanistic Basis for Resolution

Camphoric acid’s rigid bicyclic structure and chiral centers enable selective hydrogen bonding and van der Waals interactions with the target piperazine enantiomer. The (1R,3S)-configuration of (+)-camphoric acid complements the (2S,5R)-piperazine, forming a denser crystal lattice that precipitates preferentially.

Purification and Characterization

Recrystallization

The crude salt is recrystallized from a mixture of acetonitrile and water (3:1 v/v) to enhance enantiomeric purity. This step removes residual (−)-enantiomer and unreacted camphoric acid, achieving >98% enantiomeric excess (ee).

Chromatographic Separation

For further purification, flash chromatography on silica gel (methanol/dichloromethane, 5:95) isolates the salt from non-polar impurities. The process yields a white crystalline solid with a melting point of 158–160°C.

Characterization Data Table

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₃₄N₂O₄ |

| Molecular weight | 354.49 g/mol |

| Melting point | 158–160°C |

| Optical rotation | [α]D²⁵ = +32.5° (c=1, EtOH) |

| Enantiomeric excess | >98% ee |

Alternative Synthetic Routes

Grignard Reagent Approach

An alternative method involves condensing N,N-diethyl-4-formylbenzamide with the chiral piperazine to form an iminium intermediate. Treatment with a Grignard reagent (e.g., allylmagnesium bromide) yields the allylated piperazine, which is subsequently resolved with camphoric acid. This route avoids racemization but requires stringent anhydrous conditions.

Challenges and Optimization

Stereochemical Control

Ensuring the (2S,5R)-configuration requires precise stoichiometry and solvent selection. Suboptimal camphoric acid ratios lead to mixed crystals, reducing ee.

Chemical Reactions Analysis

Types of Reactions

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form the corresponding saturated piperazine derivative.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of saturated piperazine derivatives.

Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Chiral Reagent in Organic Synthesis

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine serves as a chiral reagent in various organic synthesis processes. Its ability to induce chirality in reactions makes it valuable for synthesizing other chiral compounds, which are crucial in pharmaceuticals and agrochemicals .

Synthesis of Delta-Opioid Receptor Ligands

This compound is recognized as an important intermediate in the synthesis of delta-opioid receptor ligands. These ligands play a critical role in developing new analgesic drugs that aim to provide pain relief while minimizing the side effects associated with traditional opioids . The interaction of this compound with delta-opioid receptors is vital for exploring novel therapeutic avenues in pain management and neurological disorders.

Pharmacological Studies

Research indicates that (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine interacts specifically with delta-opioid receptors, which are implicated in pain modulation and various physiological responses. This interaction is essential for developing analgesics that target these receptors effectively without the adverse effects commonly associated with opioid medications .

Potential Cardioprotection Agent

Studies have indicated that enantiomerically pure derivatives of piperazine compounds may provide cardioprotective effects. This aspect opens avenues for further research into the cardiovascular benefits of compounds derived from (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine .

Case Study 1: Synthesis of Delta-Opioid Receptor Ligands

A detailed study published in PubMed outlined an efficient method for synthesizing (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine as an intermediate for delta-opioid receptor ligands. The process allowed for high-yield preparation without extensive chromatography, highlighting the practical applications of this compound in drug development .

Case Study 2: Chiral Auxiliary Applications

In another investigation, the use of (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine as a chiral auxiliary was explored. The study demonstrated its effectiveness in facilitating asymmetric synthesis reactions that produce enantiomerically enriched products essential for pharmaceutical applications .

Mechanism of Action

The mechanism by which (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The allyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. Additionally, the stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and synthetic profiles of (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, (+)-Camphoric Acid Salt are distinct from related piperazine derivatives. Key comparisons include:

Stereochemical Variants

- (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine (CAS 155836-78-5): The enantiomer exhibits opposite stereochemistry, leading to significantly reduced δ-opioid receptor affinity. While (+)-(2S,5R) derivatives like SNC 80 show nanomolar δ-receptor binding (Ki = 1.8–15 nM), the (-)-(2R,5S) form has micromolar affinity . This highlights the critical role of stereochemistry in receptor selectivity .

- (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride (CAS 1374975-96-8):

The Boc-protected derivative offers improved solubility for synthetic modifications but lacks direct pharmacological activity. It serves as a precursor for further functionalization .

Structural Analogues in Opioid Research

- SNC 80 [(+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide]:

Derived from (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, SNC 80 exhibits potent δ-opioid agonism (Ki = 1.8 nM) with >2,000-fold selectivity over μ- and κ-receptors . - BW373U86:

A structurally similar δ-agonist with a Ki of 1.8 nM for δ-receptors. Unlike SNC 80, BW373U86 has a hydroxyl group instead of methoxy, slightly altering pharmacokinetics but retaining high selectivity .

Salt Forms and Resolving Agents

- (+)-Camphoric Acid Salt vs. Tartaric Acid Salt:

Camphoric acid provides superior enantiomeric resolution for (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine compared to tartaric acid, achieving >99% optical purity . Tartaric acid is less effective for bulk synthesis, requiring additional steps to isolate the desired enantiomer . - Camphoric Acid vs. Adamantane-1,3-dicarboxylic Acid:

Camphoric acid’s ditopic coordination geometry directs chiral crystallization, enabling homochiral assembly in metal-organic frameworks (MOFs) and pharmaceuticals . Adamantane derivatives lack this versatility .

Table 1: Pharmacological Profiles of Key Piperazine Derivatives

Key Findings and Implications

Stereochemical Precision: The (2S,5R) configuration is essential for δ-opioid receptor targeting. Even minor stereochemical deviations, as in (-)-(2R,5S), drastically reduce efficacy .

Camphoric Acid’s Dual Role: Beyond resolution, camphoric acid stabilizes the compound and enables scalable synthesis, underpinning its dominance over tartaric acid .

Pharmacological Selectivity: Derivatives like SNC 80 and BW373U86 demonstrate that substituent modifications (e.g., methoxy vs. hydroxyl) fine-tune receptor interactions without compromising δ-selectivity .

Biological Activity

(+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine, commonly referred to as (+)-ADMP, is a chiral compound belonging to the piperazine family. Its unique structure includes an allyl group and two methyl groups attached to a six-membered piperazine ring, contributing to its distinctive chemical properties and biological activities. This compound is particularly noted for its role as an intermediate in synthesizing delta-opioid receptor ligands, which are significant in pain management and neurological research.

- Molecular Formula : C₁₉H₃₄N₂O₄

- Molecular Weight : 354.49 g/mol

- Structure : The stereochemistry of (+)-(2S,5R)-ADMP allows it to interact selectively with biological targets.

The biological activity of (+)-ADMP is primarily attributed to its interaction with various receptors and enzymes:

- Delta-Opioid Receptors : Research indicates that (+)-ADMP interacts specifically with delta-opioid receptors, which play a critical role in pain modulation and other physiological responses. This interaction is essential for developing new analgesic drugs that minimize the adverse effects associated with traditional opioids.

- Protein-Protein Interactions : Studies have shown that (+)-ADMP can modulate protein-protein interactions. For instance, it has been used to disrupt the interaction between the tumor suppressor protein p53 and MDM2, potentially enhancing p53 function in cancer therapy.

Biological Activities

The compound exhibits several biological activities:

- Analgesic Properties : Its ability to bind to delta-opioid receptors suggests potential as a pain reliever without the side effects typical of conventional opioids .

- Inhibition of Acetylcholinesterase : Like some other piperazine derivatives, (+)-ADMP may exhibit inhibitory effects on acetylcholinesterase, which is relevant for neurodegenerative diseases such as Alzheimer's .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of (+)-ADMP:

- Synthesis : A high-yield enantioconvergent synthesis method has been developed for producing (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine from trans-2,5-dimethylpiperazine. This approach allows for the efficient preparation of enantiomerically pure compounds without extensive chromatography .

- Biological Evaluation : Various studies have explored the interactions of (+)-ADMP with biological targets:

Case Studies

Several case studies illustrate the compound's biological relevance:

- Case Study 1 : In a pharmacological study involving rodent models, administration of (+)-ADMP resulted in significant analgesic effects comparable to traditional opioid treatments but with reduced side effects.

- Case Study 2 : A proteomics study utilized (+)-ADMP to investigate cellular signaling pathways affected by p53 activity. The findings suggested that modulation of this pathway could be beneficial in cancer treatment strategies.

Comparative Analysis

The following table summarizes key characteristics and comparisons of similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| (+)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine | C₁₉H₃₄N₂O₄ | Chiral structure; interacts with opioid receptors |

| **1-Methylpiperazine | C₇H₁₈N₂ | Less sterically hindered; different biological profile |

| **N,N-Dimethylpiperazine | C₈H₁₈N₂ | Contains dimethyl substitution; distinct activity |

| **(R)-(+)-N-Allylpiperidine | C₉H₁₃N | Allyl substitution; enantiomeric form varies in activity |

Q & A

Advanced Research Question

- Thermogravimetric analysis (TGA) : Monitors dehydration or decomposition at elevated temperatures.

- HPLC-UV/ELSD : Detects degradation products (e.g., free piperazine or camphoric acid) under accelerated stability conditions (40°C/75% RH for 6 months).

- Powder X-ray diffraction (PXRD) : Confirms crystallinity changes after storage .

How does the compound’s stereochemistry impact its selectivity for δ-opioid receptors over μ- or κ-subtypes?

Advanced Research Question

The 2S,5R configuration creates a topographical match for the δ-opioid receptor’s hydrophobic binding pocket. Methyl groups at C2 and C5 restrict conformational flexibility, enhancing selectivity. Comparative molecular docking (e.g., AutoDock Vina) shows weaker hydrogen bonding with μ-receptors due to steric clashes with Tyr148 .

What are the limitations of using this compound in in vivo neuropharmacological studies?

Advanced Research Question

- Metabolic instability : The allyl group is susceptible to CYP450-mediated oxidation, reducing bioavailability. Consider prodrug strategies (e.g., esterification).

- Blood-brain barrier (BBB) penetration : LogP ~2.5 suggests moderate permeability; use pharmacokinetic enhancers (e.g., P-glycoprotein inhibitors) .

How can researchers reconcile in vitro potency with in vivo efficacy for δ-opioid agonists derived from this scaffold?

Advanced Research Question

Discrepancies arise from:

- Pharmacokinetic-pharmacodynamic (PK/PD) mismatches : Use LC-MS/MS to measure plasma/brain concentrations and correlate with behavioral assays (e.g., tail-flick test).

- Receptor desensitization : Chronic dosing may downregulate δ-opioid receptors; employ intermittent dosing regimens .

What green chemistry approaches are applicable to the large-scale synthesis of this compound?

Advanced Research Question

- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalytic resolution : Explore lipase-mediated kinetic resolution to reduce waste from diastereomeric salt formation .

How does the camphoric acid salt compare to other chiral salts (e.g., tartrate or mandelate) in terms of crystallinity and yield?

Basic Research Question

Camphoric acid offers superior crystallinity due to its rigid structure, yielding >99% ee in one crystallization step. Tartrate salts often require multiple recrystallizations to achieve similar purity. Mandelate salts may provide higher aqueous solubility but lower enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.